2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with fluorine and difluoromethoxy (-OCHF2) substituents, and a dioxaborolane ring (a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms) with four methyl (-CH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and dioxaborolane rings suggests that the molecule may have a rigid, cyclic structure. The fluorine and difluoromethoxy groups could influence the molecule’s polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl ring is generally stable but can participate in electrophilic aromatic substitution reactions. The difluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine and difluoromethoxy groups could increase its polarity, potentially affecting properties like solubility and boiling/melting points .Scientific Research Applications
Material Synthesis and Polymerization
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been prominently utilized in the synthesis of polymers and complex materials. A study by Yokozawa et al. (2011) showcased the application of this compound in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, offering a pathway to polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011). Similarly, Yokoyama et al. (2007) utilized the compound for the synthesis of well-defined polyfluorenes through a chain-growth polymerization process (Yokoyama et al., 2007).
Chemical Synthesis and Organic Chemistry
In organic synthesis, Das et al. (2015) reported the creation of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, demonstrating the versatility of the compound in constructing complex organic molecules (Das et al., 2015). The study by Huang et al. (2021) further emphasized this point by detailing the synthesis and structural analysis of boric acid ester intermediates, shedding light on the structural characteristics and physicochemical properties of molecules derived from this compound (Huang et al., 2021).
Advanced Material Applications
The compound's utility extends into the realm of advanced materials. Fischer et al. (2013) discussed the synthesis of nanoparticles from heterodifunctional polyfluorene building blocks, indicating the potential use of the compound in creating materials with specific optical properties (Fischer et al., 2013). Moreover, the study by De Roo et al. (2014) demonstrated the use of functionalized polyfluorenes, derived from this compound, in the formation of semiconductor hybrid particles, showing its applicability in the fabrication of nanoscale electronic materials (De Roo et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(15)10(8)18-11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPZAGNKFXQDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2621936-65-8 |
Source
|
Record name | 2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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